Lipophilicity Modulation in N2-Ethyl-N2-methylpyrimidine-2,5-diamine vs Unsubstituted Analogs
The N2-ethyl, N2-methyl substitution pattern on the target compound directly results in a calculated XLogP3-AA value of 0.3, as derived from its SMILES string by authoritative in silico models [1]. This represents a quantifiable increase in lipophilicity compared to its unsubstituted parent scaffold, 2,5-pyrimidinediamine, which would be significantly more polar. This level of lipophilicity is a critical parameter for passive membrane permeability and oral bioavailability in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | Unsubstituted 2,5-pyrimidinediamine (Value not reported, but expected to be significantly lower/more polar) |
| Quantified Difference | Increase to 0.3 |
| Conditions | In silico computation by XLogP3 3.0 model |
Why This Matters
A calculated logP of 0.3 indicates improved potential for membrane permeability relative to a more polar parent structure, making it a more attractive starting point for lead optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 61147706, N2-Ethyl-N2-methylpyrimidine-2,5-diamine. Accessed Apr. 22, 2026. View Source
